L-Aspartic acid, monopotassium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1115-63-5 |
|---|---|
Molecular Formula |
C4H6KNO4 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
potassium (2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
InChI Key |
TXXVQZSTAVIHFD-DKWTVANSSA-M |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.[K+] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Other CAS No. |
14007-45-5 1115-63-5 |
Related CAS |
56-84-8 (Parent) |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Nomenclature and Stereoisomeric Considerations in Academic Contexts
Monopotassium aspartate is systematically known as potassium (2S)-2-aminobutanedioate. scispace.com It is the monopotassium salt of L-aspartic acid, the naturally occurring stereoisomer of aspartic acid. wikipedia.orgcir-safety.org Aspartic acid itself is an α-amino acid that is crucial for the biosynthesis of proteins. wikipedia.org
In physiological contexts, aspartic acid exists in its ionized form, aspartate. The molecule possesses two stereoisomers, L-aspartate and D-aspartate, which are non-superimposable mirror images of each other. The "L" and "D" designations refer to the configuration of the molecule around its chiral center. While L-aspartic acid is one of the 22 proteinogenic amino acids, meaning it is a fundamental building block of proteins, D-aspartic acid has more specialized roles, including as a neurotransmitter and neuromodulator. wikipedia.orgnih.gov Monopotassium aspartate in research and commercial applications almost exclusively refers to the salt of the L-isomer, often specified as L-aspartic acid potassium salt. wikipedia.orgtcichemicals.com
The following table details the various names and identifiers for monopotassium aspartate, reflecting its prevalence across different scientific and commercial domains.
| Identifier Type | Identifier |
| IUPAC Name | potassium (2S)-2-aminobutanedioate scispace.com |
| Common Names | Monopotassium aspartate, Potassium L-aspartate, L-Aspartic acid potassium salt wikipedia.orgtcichemicals.com |
| CAS Number | 1115-63-5 wikipedia.org |
| Chemical Formula | C₄H₆KNO₄ wikipedia.org |
| Molecular Weight | 171.193 g/mol wikipedia.org |
Historical Perspectives on Aspartate Research and Its Salts in Physiological Investigations
The journey to understanding monopotassium aspartate begins with the discovery of its parent compound, aspartic acid. In 1827, Auguste-Arthur Plisson and Étienne-Ossian Henry first isolated aspartic acid through the hydrolysis of asparagine, a compound that had been identified in asparagus juice in 1806. wikipedia.org Early research primarily focused on the metabolic roles of aspartate, recognizing it as a non-essential amino acid that the human body can synthesize. wikipedia.orglookchem.com
Over time, investigations expanded to explore the diverse physiological functions of aspartate. It was identified as a key metabolite in the urea (B33335) cycle, a critical pathway for the removal of excess nitrogen from the body, and its participation in gluconeogenesis, the process of generating glucose from non-carbohydrate sources, was established. wikipedia.orgnih.gov Furthermore, its role in the malate-aspartate shuttle, a vital mechanism for transferring reducing equivalents across the mitochondrial membrane for energy production, highlighted its importance in cellular bioenergetics. lookchem.com The recognition of aspartate as an excitatory neurotransmitter in the central nervous system marked a significant milestone, opening new avenues of research in neuroscience. nih.gov
The study of aspartate salts, such as monopotassium aspartate, emerged from the understanding of the physiological importance of both the aspartate anion and the potassium cation. Potassium is an essential mineral and a key electrolyte, crucial for maintaining cellular fluid balance and nerve function. nih.gov This led to investigations into the potential applications of potassium aspartate in various physiological contexts.
Current Research Landscape and Emerging Areas in Monopotassium Aspartate Science
Cellular Dissociation and Bioavailability of Monopotassium Aspartate Components
Upon oral ingestion, monopotassium aspartate readily dissolves in the gastrointestinal tract, dissociating into potassium ions (K+) and aspartate anions. patsnap.com This separation allows for the independent absorption and subsequent systemic distribution of these two crucial biomolecules.
Intestinal Absorption Mechanisms of Aspartate and Potassium Ions
The absorption of potassium and aspartate from the intestinal lumen into the bloodstream involves distinct transport mechanisms across the intestinal epithelium.
Aspartate Absorption: The transport of L-aspartate across the brush-border membrane of intestinal epithelial cells is an active process. nih.gov It is primarily mediated by high-affinity, Na+-dependent transporters. nih.gov This transport system couples the movement of aspartate with the co-transport of sodium ions down their electrochemical gradient. nih.govnih.gov The process is also influenced by the presence of other ions; intracellular potassium has been shown to enhance the uptake of L-aspartate. nih.govnih.govnih.gov Specifically, the Na+/L-glutamate (which also transports L-aspartate) cotransport system is activated by both potassium and chloride ions. nih.gov Studies in isolated chick small intestine epithelial cells have identified two distinct uptake systems for L-aspartate: a high-affinity system and a low-affinity system. nih.gov
Potassium Absorption: Potassium is absorbed primarily in the small intestine via passive diffusion. nih.gov The permeability to potassium is generally higher in the upper small intestine, with the jejunum showing greater permeability than the ileum. mdpi.com Most ingested potassium is rapidly absorbed through the paracellular pathway, moving between the intestinal cells. mdpi.com
Intestinal Absorption of Aspartate and Potassium
| Component | Primary Absorption Site | Mechanism | Key Transporters/Pathways | Influencing Factors |
|---|---|---|---|---|
| Aspartate | Small Intestine | Active Transport | Na+-dependent amino acid transporters (e.g., EAATs) | Sodium gradient, intracellular potassium, chloride ions |
| Potassium | Small Intestine | Passive Diffusion | Paracellular pathway | Concentration gradient |
Systemic Distribution and Cellular Uptake Pathways
Following absorption, potassium and aspartate are distributed throughout the body to various tissues and cells.
Aspartate Distribution and Uptake: A significant portion of absorbed L-aspartate is metabolized within the intestinal cells themselves. mdpi.com Consequently, only a very small fraction of ingested L-aspartate reaches the systemic circulation intact. mdpi.com The L-aspartate that does enter the bloodstream can be taken up by various cells, particularly in the brain, liver, and pancreas, through excitatory amino acid transporters (EAATs). mdpi.com These transporters utilize the electrochemical gradients of ions like sodium and potassium to move aspartate into cells. mdpi.com
Potassium Distribution and Uptake: Potassium is the most abundant intracellular cation, and its distribution is tightly regulated. nih.govmdpi.com After absorption, potassium enters the extracellular fluid and is then actively transported into cells by the Na+/K+-ATPase pump, which is present on the plasma membrane of virtually all animal cells. nih.govwikipedia.org This pump maintains the high intracellular potassium concentration that is essential for numerous cellular functions. nih.govrsc.org
Potassium Ion Mediated Cellular Functions
The potassium ion component of monopotassium aspartate plays a pivotal role in a wide array of fundamental cellular processes.
Regulation of Cellular Electrical Neutrality and Osmotic Balance
Potassium ions are critical for maintaining the electrochemical balance across cell membranes. rochester.edu As the major intracellular cation, potassium helps to establish the resting membrane potential in neurons and muscle fibers. mdpi.comoregonstate.education This electrical potential is crucial for the excitability of these cells. Furthermore, electrolytes like potassium are essential for regulating the flow of water across cell membranes, thereby maintaining cellular osmotic balance and volume. physio-pedia.compnas.org The sodium-potassium pumps in cell membranes are key to maintaining the normal potassium concentration gradients between the intracellular and extracellular fluids. oregonstate.education
Modulation of Sodium-Potassium Pump (Na+/K+-ATPase) Activity and Electrochemical Gradients
The Na+/K+-ATPase pump is an enzyme that actively transports sodium ions out of the cell and potassium ions into the cell, a process that requires energy in the form of ATP. wikipedia.orgmdpi.com For every three sodium ions pumped out, two potassium ions are pumped in, resulting in a net export of positive charge. wikipedia.org This electrogenic activity of the pump is a primary contributor to the establishment and maintenance of the electrochemical gradient across the cell membrane. wikipedia.orgpatsnap.com
The activity of the Na+/K+-ATPase is directly modulated by the extracellular potassium concentration. arvojournals.org An increase in extracellular potassium can stimulate the pump's activity, leading to hyperpolarization of the cell membrane and relaxation of smooth muscle. physiology.org Conversely, low extracellular potassium levels can decrease pump activity. arvojournals.org This modulation is crucial for the regulation of vascular tone and other cellular processes. physiology.org
Na+/K+-ATPase Pump Cycle
| Step | Description | Ion Movement |
|---|---|---|
| 1 | Pump binds to three intracellular Na+ ions. | 3 Na+ bind |
| 2 | ATP is hydrolyzed, leading to phosphorylation of the pump. | - |
| 3 | A conformational change exposes the Na+ ions to the outside, and they are released. | 3 Na+ released |
| 4 | Pump binds to two extracellular K+ ions. | 2 K+ bind |
| 5 | Dephosphorylation of the pump occurs, leading to a conformational change. | - |
| 6 | K+ ions are released into the cell. | 2 K+ released |
Influence on Nerve Impulse Transmission and Muscle Contraction
The electrochemical gradient established by potassium ions is fundamental to the function of excitable cells like neurons and muscle cells.
Nerve Impulse Transmission: Potassium ions are essential for the repolarization phase of an action potential. drinkharlo.comatlas.orgfoodsciencetoolbox.com Following the depolarization caused by the influx of sodium ions, voltage-gated potassium channels open, allowing potassium ions to flow out of the neuron. drinkharlo.comfoodsciencetoolbox.com This efflux of positive charge restores the negative resting membrane potential, making the neuron ready to fire another impulse. atlas.orgontosight.ai
Muscle Contraction: The process of muscle contraction is initiated by an action potential that travels along the muscle cell membrane. fiveable.me The movement of ions, including the efflux of potassium to repolarize the membrane, is critical for this process. fiveable.memda.org Adequate potassium levels are necessary to maintain the electrical gradient across muscle cell membranes, which is crucial for generating the action potentials that lead to muscle fiber contraction. fiveable.me An increase in extracellular potassium during muscle contractions is also thought to be a vasodilatory signal, helping to increase blood flow to the active muscle. nih.gov
Methodological Approaches in Monopotassium Aspartate Research
In Vitro Research Techniques
In vitro methods provide a foundational understanding of how monopotassium aspartate influences cellular behavior at the molecular level. These techniques allow researchers to control the cellular environment with high precision, isolating variables to study specific electrophysiological, metabolic, and signaling events.
Electrophysiological Studies: Application in Pipette Solutions for Voltage-Clamp and Patch-Clamp Experiments
In the field of electrophysiology, the composition of the intracellular (pipette) solution is crucial for accurately recording the electrical activities of excitable cells like neurons and muscle cells. uk.com The voltage-clamp and patch-clamp techniques are powerful methods used to study the function of ion channels, which are fundamental to processes like nerve impulse transmission and muscle contraction. gac.eduyoutube.com
Monopotassium aspartate is frequently used as a primary component in these intracellular solutions. wikipedia.org The purpose is to mimic the high intracellular concentration of potassium, which is the main ion responsible for a cell's resting membrane potential. uk.com Using a potassium-based salt like potassium aspartate helps to maintain the physiological potassium gradient across the cell membrane. wikipedia.org The aspartate anion is chosen because it is a relatively large and metabolically active molecule that is less likely to interfere with the specific ion channels being studied compared to smaller, more mobile anions like chloride. nih.gov For example, a high chloride concentration in the pipette solution can alter the function of GABA-A receptors, causing inhibitory currents to become depolarizing. uk.com
Research applications include using solutions with approximately 120 mM Potassium aspartate to investigate the responses of gonadotropes to gonadotropin-releasing hormone (GnRH), which supports the measurement of oscillatory Ca²⁺-activated K⁺ currents. wikipedia.org However, it is important to note that components of internal recording solutions can influence cellular processes; studies have shown that potassium salts of aspartate can increase the activity of cAMP-dependent protein kinase (PKA), a key enzyme in cellular signaling. nih.gov This highlights the need for careful consideration and control when designing the composition of internal solutions for patch-clamp experiments. nih.gov
Cell Culture Models for Studying Cellular Responses and Signaling Pathways
Cell culture models are indispensable tools for investigating the influence of specific compounds on cellular responses and signaling pathways in a controlled environment. While direct studies focusing on monopotassium aspartate's role in signaling are specific, extensive research exists on the individual roles of its components, potassium (K+) and aspartate, in cell biology.
Intracellular potassium is a critical regulator of cell proliferation, quiescence, and apoptosis. mdpi.com Ion fluxes across the plasma membrane, involving transporters like the Na+/K+ pump, have a significant impact on cell viability and function. mdpi.com Aspartate is a non-essential amino acid that plays a vital role in cell proliferation by serving as a precursor for the synthesis of other amino acids and nucleotides. nih.govmit.edu Its availability can be a limiting factor for the growth of certain cells, particularly cancer cells. nih.govmit.eduresearchgate.net
Studies using various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), have demonstrated that aspartate metabolism is crucial for their proliferation. nih.govnih.gov For instance, research has shown that when the electron transport chain is impaired, aspartate synthesis becomes a limiting factor for cell growth. nih.gov Cell culture experiments have revealed that cancer cells can overcome this limitation by importing aspartate from the environment via specific transporters like SLC1A3. nih.gov To facilitate such studies, researchers have developed genetically encoded biosensors, like jAspSnFR3, which allow for the dynamic measurement of aspartate concentrations within living cells, providing real-time insights into metabolic changes in response to various stimuli. nih.govelifesciences.org
Enzyme Activity Assays (e.g., Aspartate Aminotransferase)
Enzyme activity assays are used to measure the rate of specific enzymatic reactions. Monopotassium aspartate can serve as a source of substrate for enzymes that metabolize L-aspartic acid. A prominent example is the assay for Aspartate Aminotransferase (AST), an enzyme crucial for amino acid metabolism. abcam.com
AST, also known as serum glutamic-oxaloacetic transaminase (SGOT), catalyzes the reversible transfer of an α-amino group from aspartate to α-ketoglutarate. cellbiolabs.comraybiotech.com This reaction produces oxaloacetate and glutamate (B1630785). cellbiolabs.comraybiotech.com The activity of AST is a common marker in clinical diagnostics, particularly for liver function. cellbiolabs.com
In a typical colorimetric or spectrophotometric AST activity assay, the reaction it catalyzes is coupled to other enzymatic reactions that produce a measurable change, such as a change in color or absorbance of light at a specific wavelength. abcam.comcellbiolabs.com One common method involves a coupled enzyme reaction where the oxaloacetate produced is reduced to malate (B86768) by malate dehydrogenase (MDH), with the simultaneous oxidation of NADH to NAD+. raybiotech.com The rate of decrease in absorbance at 340 nm, due to NADH consumption, is directly proportional to the AST activity in the sample. raybiotech.com In this context, L-aspartate, provided by a compound like monopotassium aspartate, is a key reagent required to initiate the enzymatic reaction.
| Assay Principle for Aspartate Aminotransferase (AST) Activity | |
| Enzyme | Aspartate Aminotransferase (AST) |
| Substrates | L-Aspartate, α-Ketoglutarate |
| Products | Oxaloacetate, L-Glutamate |
| Detection Method | Coupled enzyme reaction with Malate Dehydrogenase (MDH) |
| Indicator Reaction | Oxidation of NADH to NAD+ |
| Measurement | Decrease in absorbance at 340 nm |
In Vivo Research Models
In vivo models are essential for understanding the systemic effects of monopotassium aspartate, integrating its physiological and metabolic consequences in a whole, living organism. Animal models are particularly valuable for studying complex conditions where cellular interactions and systemic responses are paramount.
Animal Models for Neurological Research (e.g., Controlled Cortical Impact, Ischemia/Reperfusion Models)
In neurological research, animal models of brain injury are used to study pathogenic mechanisms and evaluate potential neuroprotective agents. Monopotassium aspartate has been investigated for its therapeutic potential in models of traumatic brain injury (TBI) and cerebral ischemia.
One widely used model for TBI is the Controlled Cortical Impact (CCI) model in rats. nih.gov This model produces a reproducible brain injury with features similar to those seen in human TBI. nih.gov A study investigating the effects of potassium aspartate in this model found that its administration after injury had significant neuroprotective effects. nih.govnih.gov Rats treated with potassium aspartate showed improved neurological sensorimotor function and a significant reduction in the volume of the cortical lesion compared to control animals. nih.gov The proposed mechanisms for this protective effect include the restoration of ATP levels, an increase in Na+/K+-ATPase activity, and a reduction in brain edema. nih.govnih.gov
The table below summarizes key findings from the study on rats subjected to the Controlled Cortical Impact (CCI) model.
| Treatment Group | Neurological Deficit Improvement | Cortical Lesion Volume Reduction | Mechanism of Action |
| Vehicle (Control) | - | - | - |
| Potassium Aspartate (62.5 mg/kg) | Significant (p<0.05) | Significant (p<0.05) | Increased ATP levels, Increased Na+/K+-ATPase activity, Reduced brain edema |
| Potassium Aspartate (125 mg/kg) | Highly Significant (p<0.001) | Highly Significant (p<0.001) | Increased ATP levels, Increased Na+/K+-ATPase activity, Reduced brain edema |
This research built upon previous findings where potassium aspartate also demonstrated neuroprotective effects against apoptosis in a rat model of cerebral ischemia/reperfusion. nih.govnih.gov
Animal Models for Cardiovascular Research (e.g., Ischemia-Reperfusion Rabbit Heart)
Animal models are also critical in cardiovascular research to study conditions like myocardial ischemia and reperfusion injury, which occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage. nih.gov The isolated ischemia-reperfusion rabbit heart is an established model for investigating arrhythmias that arise during reperfusion. nih.govnih.gov
In this model, the heart is isolated and perfused with a solution, allowing researchers to control conditions precisely. Ischemia is induced, typically by stopping the perfusion for a set period, followed by reperfusion. nih.gov A study utilized this model to determine if a combination of potassium aspartate and magnesium could prevent reperfusion-induced ventricular arrhythmias. nih.gov The results showed that the incidence of these arrhythmias was significantly reduced in the group treated with potassium aspartate and magnesium compared to the ischemia-only group. nih.gov The protective effect was associated with a significant reduction in the transmural dispersion of repolarization (TDR), a measure of electrical heterogeneity in the heart muscle that can contribute to arrhythmias. nih.gov
| Experimental Group | Incidence of Reperfusion-Induced Ventricular Arrhythmias (RIVA) | Transmural Dispersion of Repolarization (TDR) |
| Control | 0/10 | Normal |
| Ischemia | 9/10 | Significantly Increased |
| Potassium Aspartate + Magnesium (PAM) | 1/10 | Significantly Reduced (compared to Ischemia group) |
These findings suggest that monopotassium aspartate, in combination with magnesium, may have cardioprotective properties by stabilizing the electrical activity of the heart muscle during reperfusion. nih.gov The rationale for using aspartate in cardioplegic solutions is linked to its role as a myocardial fuel during ischemia and its ability to support energy generation. nih.gov
Metabolomic Profiling and Isotope Tracing in Animal Studies
Metabolomic profiling in animal studies provides a systemic snapshot of the metabolic impact of altered aspartate levels. This approach measures a wide array of small-molecule metabolites in biological samples (e.g., plasma, tissues) to identify comprehensive metabolic changes. When combined with isotope tracing, these studies move from a static picture to a dynamic analysis of metabolic pathways.
In this technique, animals are administered aspartate labeled with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). The labeled aspartate molecules are metabolized and incorporated into various downstream compounds. By tracking the distribution of these isotopes through different metabolic pathways, researchers can elucidate the fate of aspartate carbons and nitrogens in vivo. nih.gov For instance, the use of [¹³C₄, ¹⁵N]aspartate allows for the tracing of its contribution to the tricarboxylic acid (TCA) cycle and the synthesis of purines. nih.gov Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to detect and quantify the labeled metabolites, providing a detailed view of organ and systemic metabolism. nih.gov This powerful combination allows for the investigation of dynamic metabolic changes that occur in response to physiological or pathological stimuli. nih.gov
Animal models have been instrumental in this research, revealing how aspartate metabolism is integrated with other key metabolic hubs, such as the alanine, aspartate, and glutamate metabolism pathway. researchgate.net Such studies are crucial for understanding the physiological roles of aspartate and how its metabolism is regulated at the whole-organism level. nih.gov
Below is a table summarizing findings from relevant animal studies utilizing these techniques.
Table 1: Examples of Metabolomic and Isotope Tracing Studies in Animal Models
| Animal Model | Technique Used | Key Findings Related to Aspartate Metabolism | Reference |
|---|---|---|---|
| Rat | In vivo Isotope Tracing with [U-¹³C]aspartate | Used to assess metabolic mechanisms underlying the response to hemorrhagic shock, tracing aspartate's role in anaplerosis. | nih.gov |
| Mouse | In vivo Isotope Tracing with [¹³C₄, ¹⁵N]aspartate | Demonstrated enrichment of TCA cycle metabolites via aspartate aminotransferase activity; used to investigate the purine (B94841) monophosphate pool. | nih.gov |
| Cattle | Metabolomic Analysis | Identified the "alanine, aspartate, and glutamate metabolism" pathway as being closely related to feed efficiency. | researchgate.net |
| Pig | ¹H NMR-based Metabolomics | Showed that dietary supplementation with other amino acids (e.g., arginine) affects the serum concentrations of various metabolites, indirectly highlighting the interconnectedness of amino acid metabolic pathways. | nih.gov |
Advanced Analytical and Quantification Techniques
Accurate quantification of aspartate and its related metabolites is fundamental to understanding its biochemical roles. Modern analytical chemistry offers a suite of powerful techniques for this purpose, primarily centered around chromatography coupled with various detection methods.
Chromatography is the cornerstone for separating aspartate from the complex mixture of molecules present in biological samples or pharmaceutical preparations. The choice of method depends on the specific requirements of the analysis, such as sensitivity, speed, and the need to resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of amino acids like aspartate. Due to the lack of a strong chromophore in aspartate, direct UV detection has low sensitivity. Therefore, analysis typically involves one of two strategies:
Pre-column Derivatization: Aspartate is reacted with a derivatizing agent to attach a molecule with high UV absorbance or fluorescence. A common agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, allowing for sensitive detection. researchgate.net This method can resolve D- and L-enantiomers of aspartate by using a chiral thiol in the derivatization step. researchgate.net
Mass Spectrometry (MS/MS) Detection: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity without the need for derivatization. chem-agilent.comamericanlaboratory.com This method separates underivatized amino acids and detects them based on their specific mass-to-charge ratio. Ion-pairing reagents, such as heptafluorobutyric acid (HFBA), are often used in the mobile phase to improve the retention of polar molecules like aspartate on reversed-phase columns (e.g., C18). chem-agilent.com
Table 2: Example HPLC-MS/MS Method for Underivatized Aspartic Acid
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-C18 (3.0 x 50 mm, 1.8 µm) | chem-agilent.com |
| Mobile Phase A | 0.5% formic acid and 0.3% HFBA in water | chem-agilent.com |
| Mobile Phase B | 0.5% formic acid and 0.3% HFBA in acetonitrile | chem-agilent.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | chem-agilent.com |
| Retention Time | 3.48 minutes | chem-agilent.com |
| Limit of Quantitation (LOQ) | 10 nM | chem-agilent.com |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput metabolomic studies. nih.govresearchgate.net
A rapid UHPLC method for the simultaneous quantification of glutamate and aspartate involves pre-column derivatization with 2,4-dinitro-1-fluorobenzene (DNFB). The resulting DNP-amino acids are then separated on a phenyl-hexyl column and detected by UV absorption. nih.govresearchgate.net This approach allows for a complete analysis, including separation and column re-equilibration, in under two minutes, demonstrating a clear advantage for screening large numbers of samples. nih.govresearchgate.net
Ensuring the purity of aspartate compounds, such as monopotassium aspartate, is critical for pharmaceutical applications. HPLC methods are employed to detect and quantify potential impurities, which can include other related amino acids or organic acids from the synthesis process. nih.govresearchgate.net
Reversed-phase ion-pair HPLC is a common strategy. This technique can simultaneously separate aspartic acid from impurities like malic acid, fumaric acid, alanine, and glutamic acid. nih.govgoogle.com Since many of these impurities also lack a strong UV chromophore, detection can be achieved at low UV wavelengths (around 205-210 nm) or by using a universal detector like a Corona Charged Aerosol Detector (CAD). nih.govgoogle.comgoogle.com The CAD is particularly advantageous as its response is independent of the optical properties of the analyte, making it well-suited for impurity quantification. nih.govresearchgate.net
Table 3: Potential Impurities in Aspartate Compounds and Analytical Methods
| Potential Impurity | Analytical Technique | Detector | Reference |
|---|---|---|---|
| Malic Acid | Reversed-phase ion-pair HPLC | CAD, UV (low wavelength) | nih.gov |
| Fumaric Acid | Reversed-phase ion-pair HPLC | UV (205 nm) | google.com |
| Alanine | Reversed-phase ion-pair HPLC | CAD, UV (low wavelength) | nih.gov |
| Glutamic Acid | Reversed-phase ion-pair HPLC | CAD, UV (low wavelength) | nih.gov |
| Arginine | Reversed-phase ion-pair HPLC | UV (205 nm) | google.com |
| Urea (B33335) | Reversed-phase ion-pair HPLC | UV (205 nm) | google.com |
While isotope tracing can identify the metabolic fate of aspartate, metabolic flux analysis takes this a step further by quantifying the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com This provides a dynamic understanding of cellular metabolism that cannot be obtained by measuring metabolite concentrations alone. springernature.comnih.gov
The methodology is similar to isotope tracing: a stable isotope-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine, which are precursors to aspartate) is introduced into a biological system. nih.govnih.gov After a period, the system's metabolites are extracted and analyzed by mass spectrometry or NMR. nih.govspringernature.com The resulting mass isotopologue distribution (the pattern of labeling in a given metabolite) provides detailed information about the pathways that were active in its synthesis. nih.gov
By applying computational models to these labeling patterns, researchers can calculate the flux through key metabolic pathways connected to aspartate, such as the TCA cycle. nih.govcreative-proteomics.com This advanced technique is invaluable for understanding how metabolic pathways are rewired in different physiological states or in disease, providing precise insights into the dynamics of aspartate metabolism. creative-proteomics.comnih.gov
Activity-Based Metabolite Profiling (ABMP)
Activity-Based Metabolite Profiling (ABMP) is a methodological approach used to discover enzymatic functions of uncharacterized proteins by observing the changes they induce in a complex mixture of metabolites. nih.gov This technique utilizes the cell's own metabolome as a natural library of potential substrates. nih.gov The core principle of ABMP involves incubating a recombinant enzyme with a cellular extract and then analyzing the resulting changes in the metabolite pool using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
The application of LC-MS in ABMP allows for the sensitive and unbiased detection of unmodified metabolites. nih.gov By comparing the metabolite profile of the cellular extract with and without the enzyme, researchers can identify which metabolites have been consumed (substrates) and which have been produced (products). This provides direct evidence of the enzyme's catalytic activity and substrate specificity. nih.gov One of the key advantages of ABMP is its ability to overcome the challenge of identifying the functions of enzymes encoded by essential genes, for which traditional loss-of-function mutant studies are not feasible. nih.gov
Clinical Research Design Considerations
Methodological rigor is paramount in clinical research to ensure the validity and reliability of findings. This section outlines key design considerations relevant to studies involving aspartate compounds, focusing on the methodologies themselves rather than specific outcomes.
Randomized Controlled Trial Designs in Aspartate Research
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of interventions in clinical research. nih.govnih.gov An RCT is a prospective study where participants are randomly allocated to receive either the intervention (e.g., an aspartate supplement) or a control. nih.gov The fundamental strength of randomization is its ability to balance both known and unknown confounding factors between the treatment and control groups, thereby minimizing bias. nih.gov
Common RCT designs include the parallel group design, where each group receives a different treatment simultaneously, and the crossover design, where participants receive all treatments in a sequential order. nih.govresearchgate.net The parallel design is straightforward, while the crossover design can be more powerful as each participant serves as their own control, reducing inter-individual variability. nih.gov In aspartate research, as with other nutritional interventions, placebo control is a critical element to mitigate the placebo effect and other sources of bias. nih.govresearchgate.net The design of an RCT begins with a well-defined, clinically relevant research question and a clear hypothesis, which will typically aim to establish either the superiority or non-inferiority of the intervention compared to the control. nih.gov
Table 1: Key Methodological Characteristics of Randomized Controlled Trials in Nutritional Supplement Research
| Characteristic | Description | Importance in Aspartate Research |
| Randomization | Allocation of participants to study groups by chance. nih.gov | Minimizes bias by balancing confounding variables between the intervention and control groups. nih.gov |
| Control Group | A group that does not receive the intervention, often receiving a placebo. nih.govyoutube.com | Allows for the differentiation of the intervention's effects from the placebo effect and natural changes. |
| Blinding | The process of concealing the treatment allocation from participants, investigators, or both (double-blinding). | Reduces performance and detection bias. |
| Primary Outcome | The main result that is measured to see if the treatment had an effect. nih.gov | Must be clearly defined a priori to avoid data-driven conclusions. |
| Study Design | Can be parallel, crossover, or factorial. nih.gov | The choice of design depends on the research question and the nature of the intervention. Crossover designs can be efficient but are not suitable for interventions with lasting effects. |
Biomarker Measurement and Analysis in Clinical Studies
In clinical studies, biomarkers are used as indicators of a biological state or condition. enghusen.dk The measurement of specific biomarkers can provide objective evidence of a physiological response to an intervention. When investigating compounds like aspartates, which may have antioxidant properties, several biomarkers of oxidative stress are of methodological interest.
The ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status. oxfordbiomed.com An increase in GSSG and a corresponding decrease in the GSH/GSSG ratio are indicative of oxidative stress. oxfordbiomed.com Methodologically, the accurate measurement of GSSG and the GSH/GSSG ratio requires careful sample preparation to prevent the auto-oxidation of GSH. oxfordbiomed.comnih.gov Techniques often involve the use of thiol-scavenging reagents to remove GSH before quantifying GSSG. oxfordbiomed.com High-performance liquid chromatography (HPLC) is a validated method for the simultaneous measurement of GSH and GSSG in biological samples. nih.gov
Malondialdehyde (MDA) is a well-studied end-product of the peroxidation of polyunsaturated fatty acids and serves as a common biomarker for oxidative damage to cell membranes. nih.govmdpi.com The thiobarbituric acid reactive substances (TBARS) assay is a frequently used method to measure MDA levels. nih.gov However, this method can lack specificity. mdpi.com For increased accuracy, HPLC-based methods can be employed to separate the MDA-TBA adduct from other interfering substances. tandfonline.com
Oxidized low-density lipoprotein (ox-LDL) is another relevant biomarker, particularly in the context of cardiovascular health research. nih.gov Elevated levels of ox-LDL are associated with endothelial dysfunction and atherosclerosis. nih.gov The most common method for measuring ox-LDL is a sandwich ELISA (enzyme-linked immunosorbent assay) that utilizes monoclonal antibodies specific to an epitope on oxidized ApoB-100. nih.gov However, a potential methodological limitation is the cross-reactivity of the antibody with native LDL. nih.gov
Table 2: Methodological Approaches for Key Biomarkers
| Biomarker | Measurement Technique | Methodological Considerations |
| GSH/GSSG Ratio | High-Performance Liquid Chromatography (HPLC) nih.gov | Prevention of GSH auto-oxidation during sample preparation is crucial for accuracy. oxfordbiomed.comnih.gov |
| Malondialdehyde (MDA) | Thiobarbituric Acid Reactive Substances (TBARS) Assay, HPLC nih.govtandfonline.com | The TBARS assay is cost-effective but may lack specificity; HPLC offers higher accuracy. mdpi.comtandfonline.com |
| Oxidized LDL (ox-LDL) | Sandwich ELISA nih.gov | Antibody specificity is a key factor, with potential for cross-reactivity with native LDL. nih.gov |
Physiological Monitoring Techniques
To assess the physiological effects of interventions in clinical trials, various monitoring techniques are employed. In research related to cardiovascular function, Holter monitoring and electrocardiograms (ECG) are fundamental tools.
Holter monitoring involves the continuous recording of the heart's electrical activity, typically over a 24 to 48-hour period, using a portable device. jchm.inecrjournal.com This technique is invaluable for assessing heart rate and rhythm throughout a patient's daily activities. jchm.inresearchgate.net Methodologically, the choice between a 2- to 3-lead or a 12-lead Holter monitor depends on the research objectives. nih.gov While 2 to 3 leads are generally sufficient for monitoring heart rate and rhythm, a 12-lead Holter ECG is preferred for identifying the origin of arrhythmias. nih.gov One of the primary strengths of Holter monitoring is its ability to detect transient or infrequent arrhythmias that might be missed during a standard, short-duration ECG. ecrjournal.comnih.gov
A standard 12-lead resting ECG provides a snapshot of the heart's electrical activity at a single point in time. richmondresearchinstitute.org While essential in clinical trials, the limited recording time means that valuable safety and efficacy data may be missed between assessments. richmondresearchinstitute.org Continuous Holter monitoring can address this limitation by providing a more comprehensive dataset. richmondresearchinstitute.org However, studies comparing the two methods have highlighted small but consistent discrepancies between different Holter analysis algorithms, which could have implications for the interpretation of clinical trial data. richmondresearchinstitute.org Therefore, a methodological approach that combines resting ECGs at predefined time points with continuous Holter monitoring can be beneficial to verify observed changes. richmondresearchinstitute.org
Challenges and Methodologies in Clinical Trial Feasibility and Patient Enrollment
The successful execution of a clinical trial is heavily dependent on effective patient enrollment. lindushealth.com Insufficient enrollment can lead to delays, increased costs, and potentially inconclusive results. lindushealth.com A significant challenge in recruiting for clinical trials, particularly those involving older adults or individuals with specific nutritional needs, is identifying and engaging eligible participants. nih.gov
A patient-centric approach is a crucial methodology for maximizing enrollment. lindushealth.comantidote.me This involves designing the trial with the patients' needs and perspectives in mind, such as minimizing the burden of participation and ensuring clear communication. nih.govantidote.me Effective communication strategies include providing clear and concise informational materials and fostering open dialogue between the research team and potential participants. lindushealth.com
Various recruitment strategies can be employed, and a multi-channel approach is often the most effective. medicodigital.co.uk This may include leveraging social media to reach a broader audience, collaborating with healthcare providers and patient advocacy groups, and utilizing online platforms for pre-screening. lindushealth.commedicodigital.co.ukclinicalleader.com For studies targeting specific populations, such as those with nutritional risks, media engagement and advertisements have been shown to be more successful than screening large numbers of hospital records. nih.gov Understanding the patient journey and potential barriers to participation is essential for developing a realistic and successful recruitment plan. antidote.me
Pharmacokinetic and Pharmacodynamic Research Strategies
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the relationship between drug concentration and its effect over time. frontiersin.orgdoaj.org PK describes what the body does to a substance (absorption, distribution, metabolism, and excretion), while PD describes what the substance does to the body. mdpi.com
The design of PK/PD studies typically begins with the collection of in vitro pharmacological and in vivo pharmacokinetic data. frontiersin.org This information is then used to design an initial pilot study to examine the exposure-response relationship. frontiersin.org A key methodological aspect is the sampling schedule for both drug concentrations and pharmacodynamic effects. frontiersin.org Ideally, sampling should be frequent enough to characterize the onset, duration, and offset of the response in relation to the drug's concentration profile. frontiersin.org
In the context of aspartate research, PK studies would aim to characterize the absorption and elimination of potassium and aspartate following administration. researchgate.net PD studies would focus on quantifying the physiological effects, such as changes in electrolyte balance or biomarkers of interest. nih.gov The integration of PK and PD data through modeling can help to elucidate the mechanism of action and inform the design of subsequent clinical trials. frontiersin.orgdoaj.org
Safety Profile and Interactions in Academic Research Settings
Investigation of Adverse Physiological Responses in Research Models
In non-clinical research, the physiological effects of monopotassium aspartate are evaluated to understand its safety profile. These investigations often involve animal models to observe systemic responses and identify potential target organs for toxicity.
Gastrointestinal Effects in Preclinical Models
Oral administration of potassium supplements, including various salts, has been associated with gastrointestinal disturbances in preclinical studies. Research in animal models, such as rats and dogs, has shown that high concentrations of potassium salts can lead to gastrointestinal irritation, including nausea, vomiting, diarrhea, and abdominal discomfort. While specific studies focusing solely on the gastrointestinal effects of monopotassium aspartate in preclinical models are not extensively detailed in publicly available literature, the general effects of potassium salts are considered relevant. For instance, studies on other potassium salts like potassium chloride have demonstrated the potential for mucosal irritation. The severity of these effects can be dependent on the formulation and concentration of the potassium salt administered.
In a study on rats, the administration of potassium polyaspartate, a polymer of aspartic acid, at doses up to 1,000 mg/kg of body weight per day for 90 days did not result in any observed adverse effects, including gastrointestinal issues. fao.orgnih.gov While distinct from monopotassium aspartate, this suggests that the aspartate carrier may influence the gastrointestinal tolerance of potassium. The form of the potassium salt can influence its local concentration in the gastrointestinal tract, which is a key factor in causing irritation.
Table 1: Summary of Gastrointestinal Effects of Potassium Supplements in Preclinical Models
| Animal Model | Potassium Salt | Observed Effects | Reference |
| Rats | Potassium Polyaspartate | No observed adverse effects up to 1,000 mg/kg/day | fao.orgnih.gov |
| General (Dogs, Cats) | Potassium Salts (general) | Nausea, vomiting, diarrhea, abdominal discomfort | vcahospitals.competmd.comhepper.competmd.com |
Hyperkalemia in Research Contexts and Contributing Factors (e.g., Renal Function)
A primary safety concern with any potassium supplement, including monopotassium aspartate, is the risk of hyperkalemia, a condition characterized by elevated potassium levels in the blood. In research settings, the induction of hyperkalemia is a critical endpoint in safety pharmacology and toxicology studies.
The risk of developing hyperkalemia is significantly influenced by renal function. The kidneys are the primary organ responsible for potassium excretion, and any impairment in renal function can lead to potassium accumulation. In animal models of chronic kidney disease (CKD), the administration of potassium supplements is carefully monitored as these models exhibit a reduced capacity to excrete potassium, making them more susceptible to hyperkalemia. Studies in various animal models have demonstrated that the risk of hyperkalemia increases progressively as renal function declines. nih.govresearchgate.net
Furthermore, research has identified other contributing factors that can exacerbate the risk of hyperkalemia in preclinical models. These include conditions that affect the renin-angiotensin-aldosterone system (RAAS), such as diabetes and heart failure, which can independently impair potassium excretion. nih.govresearchgate.net
Table 2: Factors Contributing to Hyperkalemia in Research Models
| Contributing Factor | Mechanism | Relevance in Research Models | Reference |
| Impaired Renal Function | Reduced potassium excretion by the kidneys. | Animal models of CKD are highly susceptible. | nih.govresearchgate.net |
| RAAS Inhibition | Blockade of aldosterone (B195564) production, which promotes potassium retention. | Co-administration with ACE inhibitors or ARBs significantly increases risk. | consensus.appebmconsult.comnih.govdroracle.ai |
| Diabetes Mellitus | Can be associated with hyporeninemic hypoaldosteronism, impairing potassium excretion. | Diabetic animal models are at higher risk. | nih.govdroracle.ai |
| Heart Failure | Can be associated with both renal impairment and RAAS activation. | Animal models of heart failure show increased susceptibility. | nih.govresearchgate.net |
Drug-Drug and Drug-Nutrient Interaction Research
The potential for interactions between monopotassium aspartate and other substances is a key area of investigation in academic research to ensure the safety and validity of experimental results.
Interactions with Diuretics and ACE Inhibitors
The co-administration of potassium supplements with drugs that affect potassium balance is a significant area of research. Angiotensin-converting enzyme (ACE) inhibitors and potassium-sparing diuretics are of particular concern.
ACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, leading to decreased aldosterone secretion. Aldosterone is a hormone that promotes potassium excretion in the kidneys. By inhibiting its action, ACE inhibitors can cause potassium retention. consensus.appebmconsult.comnih.gov Numerous preclinical and clinical studies have demonstrated that the concurrent use of ACE inhibitors and potassium supplements significantly increases the risk of developing hyperkalemia. ebmconsult.comnih.govdroracle.ai This interaction is particularly pronounced in subjects with underlying renal insufficiency. consensus.appdroracle.ai
Potassium-sparing diuretics, such as spironolactone (B1682167) and amiloride, act by blocking sodium channels in the distal nephron, which in turn reduces the driving force for potassium secretion. The concomitant use of these diuretics with a potassium source like monopotassium aspartate can lead to a clinically significant increase in serum potassium levels. researchgate.netnih.govyoutube.com Research studies investigating these interactions often involve careful monitoring of serum potassium and renal function to characterize the pharmacodynamic interaction. nih.govyoutube.com
Table 3: Investigated Interactions with Diuretics and ACE Inhibitors
| Interacting Drug Class | Mechanism of Interaction | Key Research Findings | Reference |
| ACE Inhibitors | Inhibition of aldosterone secretion, leading to potassium retention. | Significantly increased risk of hyperkalemia, especially with renal impairment. | consensus.appebmconsult.comnih.govdroracle.ai |
| Potassium-Sparing Diuretics | Inhibition of renal potassium excretion. | Additive effect on elevating serum potassium levels. | researchgate.netnih.govyoutube.com |
Impact on Absorption of Other Minerals/Drugs
The interaction of minerals during absorption is a complex area of nutritional and pharmacological research. High doses of a single mineral can potentially interfere with the absorption of others due to competition for the same transport mechanisms in the intestine. While specific research on the impact of monopotassium aspartate on the absorption of other minerals is limited, general principles of mineral interactions are considered. For instance, very high intakes of potassium could theoretically influence the absorption of other cations.
Regarding drug absorption, the bioavailability of certain drugs can be altered by concurrent administration with mineral supplements. mdpi.com The formation of insoluble chelates or changes in gastrointestinal pH are potential mechanisms. Research into the bioavailability of different potassium formulations has been conducted to understand how the salt form and delivery method affect potassium absorption itself. semanticscholar.orgnih.govnih.govfda.govfda.gov However, dedicated studies investigating the effect of monopotassium aspartate on the bioavailability of other drugs are not widely reported. A study on potassium magnesium aspartate in rats treated with digoxin (B3395198) and furosemide (B1674285) showed that the L-aspartate form led to better compensation of potassium and magnesium deficiency compared to D- and DL-stereoisomers, suggesting the aspartate moiety can influence mineral handling. nih.gov
Toxicity Studies and Safety Assessment Methodologies (excluding specific LD50 values but acknowledging the research area)
The safety assessment of food additives and supplements like monopotassium aspartate involves a range of toxicological studies. These studies are designed to identify potential hazards and characterize the dose-response relationship for any adverse effects.
Methodologies for safety assessment often follow a tiered approach, starting with in vitro studies and progressing to in vivo animal studies. For potassium polyaspartate, a related compound, the safety evaluation included tests for genotoxicity (the potential to damage genetic material). It tested negative in a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test. fao.orgnih.gov These types of assays are standard in the initial screening for carcinogenic potential.
Subchronic toxicity studies, typically lasting 90 days in rodents, are conducted to evaluate the effects of repeated exposure. In a 90-day oral toxicity study in rats, potassium polyaspartate was found to have a No-Observed-Adverse-Effect Level (NOAEL) of 1,000 mg/kg of body weight per day, which was the highest dose tested. fao.orgnih.gov Such studies examine a wide range of endpoints, including clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues and organs.
While specific LD50 values (the dose lethal to 50% of a test population) are a traditional measure of acute toxicity, modern safety assessment often focuses on identifying a NOAEL from repeated dose studies to establish safe intake levels. One study investigating the neuroprotective effects of potassium aspartate in a rat model of traumatic brain injury mentioned a preliminary experiment to determine the median lethal dose (LD50) via intraperitoneal injection, indicating that acute toxicity is a considered aspect of its research. nih.gov
Future Directions and Advanced Research Perspectives on Monopotassium Aspartate
Elucidation of Uncharacterized Roles in Cellular Physiology
The foundational roles of the constituents of monopotassium aspartate—potassium and aspartate—are well-documented. Potassium is the primary intracellular cation, crucial for maintaining the cell membrane potential necessary for nerve impulse transmission and muscle contraction patsnap.com. Aspartate is a vital intermediate in the tricarboxylic acid (TCA) cycle, a precursor for nucleotide and protein synthesis, and a key component of the malate-aspartate shuttle which regulates cellular redox balance patsnap.comresearchgate.net. It also functions as an excitatory neurotransmitter in the central nervous system patsnap.com.
However, future research is aimed at elucidating roles that extend beyond these canonical functions. A significant emerging area is the function of aspartate as an extracellular signaling molecule. Recent studies have shown that high concentrations of extracellular aspartate in specific microenvironments, such as the lungs, can trigger signaling cascades in cancer cells, promoting metastatic aggressiveness nih.govscitechdaily.comnews-medical.net. This suggests a previously unappreciated role for aspartate in cell-to-cell communication and tissue remodeling, which may have implications in normal physiology, such as during development or immune responses. Further investigation is needed to determine if monopotassium aspartate can modulate these signaling pathways in non-pathological contexts.
Another area ripe for exploration is the precise role of aspartate in modulating cellular bioenergetics under various physiological stressors. While its involvement in the TCA cycle is known, its specific contribution to metabolic flexibility and adaptation in response to stimuli like hypoxia or nutrient deprivation is not fully characterized nih.gov. Monopotassium aspartate, by providing both a key metabolite and an essential ion, serves as a valuable tool to probe these uncharacterized metabolic and signaling functions.
Development of Novel Research Models and Methodologies
Advancing the understanding of monopotassium aspartate requires the development and application of innovative research models and methods that can capture its dynamic roles in complex biological systems.
Existing and Novel Research Models:
| Model Type | Description | Application in Aspartate Research |
| In Vitro Cell Lines | Immortalized or primary cells cultured in a controlled environment. | Used to study fundamental cellular processes like nutrient transport, metabolic flux, and response to aspartate supplementation nih.gov. |
| Animal Models | Genetically modified organisms, such as knockout mice (e.g., Ddo-/- mice with elevated D-aspartate levels), are used to study the systemic effects of altered aspartate metabolism frontiersin.org. | Provide insights into the in vivo role of aspartate in complex physiological processes like neurotransmission and reproduction frontiersin.orgmdpi.com. |
| Electrophysiology | Techniques like patch-clamping use monopotassium aspartate in pipette solutions to maintain intracellular potassium levels while studying ion channel function wikipedia.org. | Essential for isolating and characterizing specific ionic currents without interference from other ions like chloride. |
| Organoids | 3D self-organizing structures derived from stem cells that mimic the architecture and function of organs like the heart, intestine, or kidney researchgate.netlongdom.orgnih.gov. | Offer a sophisticated in vitro platform to study the effect of monopotassium aspartate on tissue development, cell-cell interactions, and organ-level physiology in a human-relevant context researchgate.netnih.gov. |
| Computational Models | Mathematical models that simulate metabolic pathways based on kinetic measurements of enzymes. | A detailed kinetic model of the aspartate-derived amino acid pathway has been used to understand the complex allosteric regulation and predict metabolic fluxes researchgate.net. |
A groundbreaking methodological advancement is the creation of genetically encoded biosensors, such as jAspSnFR3, which allow for the real-time, dynamic measurement of aspartate concentrations within living cells elifesciences.org. This tool can precisely track how intracellular aspartate levels change in response to stimuli or the addition of exogenous sources like monopotassium aspartate, providing unprecedented spatiotemporal resolution of its metabolic dynamics. Furthermore, advanced stable isotope tracer methods are enabling more precise assessments of whole-body amino acid metabolism, which can be applied to track the fate of aspartate provided by monopotassium aspartate supplementation researchgate.net.
Exploration of Specific Molecular Targets and Signaling Cascades
A key frontier in monopotassium aspartate research is the identification of its specific molecular targets and the signaling pathways it modulates. Beyond its general metabolic integration, evidence points to aspartate acting as a specific ligand for cell surface receptors.
The most well-defined example is the interaction of extracellular aspartate with the ionotropic N-methyl-D-aspartate receptor (NMDAR) nih.govfrontiersin.org. Research has demonstrated that in the lung metastatic niche, high levels of aspartate activate NMDARs on cancer cells. This activation initiates a downstream signaling cascade that includes:
CREB (cAMP response element-binding protein) Activation : NMDAR signaling promotes the expression of target genes through transcription factors like CREB nih.gov.
DOHH (Deoxyhypusine Hydroxylase) Expression : One of the genes upregulated by CREB is DOHH, an enzyme essential for a specific post-translational modification nih.gov.
eIF5A Hypusination : DOHH is required for the hypusination of the translation initiation factor eIF5A. This modification is critical for the activity of eIF5A scitechdaily.com.
Alternative Translational Program : Activated eIF5A drives a specific translational program, altering the set of proteins produced by the cell to favor a pro-metastatic phenotype, including enhanced collagen synthesis via TGFβ signaling nih.govscitechdaily.com.
This cascade illustrates how aspartate, often considered a simple metabolite, can function as a specific signaling molecule to profoundly alter cell behavior. Future research will likely focus on identifying whether this NMDAR-mediated pathway is active in other cell types and physiological contexts. Investigating how varying potassium concentrations, as supplied by monopotassium aspartate, might modulate the sensitivity or activity of NMDARs and other potential targets is another promising avenue.
Integration with Omics Technologies (e.g., Proteomics, Transcriptomics) for Holistic Understanding
To achieve a comprehensive understanding of the cellular impact of monopotassium aspartate, researchers are increasingly turning to "omics" technologies. These high-throughput methods provide a global snapshot of molecules within a cell, allowing for an unbiased view of the changes induced by aspartate and potassium.
Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed. Transcriptomic studies can identify genes and entire signaling pathways that are upregulated or downregulated in response to altered aspartate metabolism nih.govmdpi.com. For example, analyzing the transcriptome of cells treated with monopotassium aspartate could reveal changes in the expression of genes related to ion transport, amino acid metabolism, and cell growth nih.gov.
Proteomics : Proteomics is the large-scale study of proteins. Quantitative proteomics can identify and quantify thousands of proteins, providing insight into the cellular machinery. It can also identify post-translational modifications, such as the hypusination central to the signaling cascade described previously pnas.org. A proteomics approach could map the global changes in protein expression following monopotassium aspartate supplementation, validating transcriptomic findings and uncovering new pathways.
Metabolomics : This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Untargeted metabolomics can measure hundreds of metabolites simultaneously, providing a direct readout of the metabolic state of a cell or tissue mdpi.com. This approach has been used to confirm that aspartate metabolism is significantly altered in conditions like hepatocellular carcinoma nih.gov. Applying metabolomics after administering monopotassium aspartate can trace the metabolic fate of the aspartate and reveal its influence on interconnected pathways.
Integrated multi-omics analysis, which combines data from transcriptomics, proteomics, and metabolomics, is a powerful approach to build comprehensive models of cellular function. By correlating changes in gene expression with protein levels and metabolite concentrations, researchers can construct a detailed, systems-level view of how monopotassium aspartate influences cellular physiology, from gene to function nih.govnih.gov.
Comparative Analysis of Aspartate Salts (Monopotassium vs. Magnesium, Dipotassium, etc.) in Specialized Research Applications
The choice of the cation paired with aspartate is a critical experimental variable, as different salts can have distinct biological effects. Comparative studies are essential for selecting the appropriate compound for specific research applications.
A key factor in this analysis is the stereoisomer of aspartic acid used (L-, D-, or DL- forms). A study comparing the efficacy of potassium magnesium L-, D-, and DL-aspartate in a rat model of ion depletion found that the L-aspartate form led to a higher compensation of potassium and magnesium deficiency compared to the D- and DL-stereoisomers. Furthermore, the daily urinary excretion of amine nitrogen and magnesium was lower after administration of the L-aspartate salt, suggesting it is retained and utilized more efficiently by the body.
The following table summarizes key differences and research applications for various aspartate salts:
| Aspartate Salt | Associated Cation(s) | Key Differentiator / Research Focus | Specialized Research Application |
|---|---|---|---|
| Monopotassium Aspartate | K+ | Provides potassium, the primary intracellular cation. | Electrophysiological studies (patch-clamp) to maintain membrane potential; investigating the role of potassium in cellular signaling and transport wikipedia.org. |
| Magnesium Aspartate | Mg2+ | Delivers magnesium, a crucial cofactor for hundreds of enzymes and important for ATP stability. | Studies on enzymatic activity, energy metabolism, and muscle function. Often studied in combination with potassium mdpi.com. |
| Potassium Magnesium Aspartate | K+, Mg2+ | Combined delivery of two essential intracellular cations. | Research into correcting electrolyte disturbances and studying synergistic effects on cardiac and muscle physiology mdpi.com. |
| Dipotassium Aspartate | 2K+ | Higher potassium load per mole of aspartate compared to the monopotassium salt. | Applications where a greater potassium concentration is required to study its effects on cellular excitability or transport processes. |
| Sodium Aspartate | Na+ | Provides sodium, the primary extracellular cation. | Used in studies of taste perception, where it has been shown to enhance salty taste, and in research on sodium-dependent transport processes mdpi.com. |
This comparative approach is crucial for designing experiments that can isolate the specific effects of the aspartate anion from those of the accompanying cation, leading to more precise and interpretable research findings.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing monopotassium aspartate with high purity?
- Methodological Answer : Synthesis typically involves neutralizing L-aspartic acid with potassium hydroxide under controlled pH conditions (4.5–5.5). Post-reaction, crystallization is achieved via slow evaporation or solvent-antisolvent precipitation. Structural validation requires X-ray crystallography or FT-IR spectroscopy to confirm the potassium-aspartate coordination. For reproducibility, document reagent purity, reaction temperature, and crystallization parameters in detail .
- Key Considerations : Ensure stoichiometric equivalence between aspartic acid and potassium hydroxide. Use HPLC to monitor reaction progress and residual impurities .
Q. How can researchers validate the purity and structural integrity of monopotassium aspartate in laboratory settings?
- Methodological Answer :
- Purity Assessment : Quantify residual solvents or counterions via ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS) .
- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H/C NMR) to verify the aspartate backbone and potassium binding sites. Compare spectra with reference standards .
- Quality Control : Adhere to pharmacopeial guidelines for elemental analysis (e.g., potassium content verification) and moisture determination via Karl Fischer titration .
Q. What analytical techniques are most effective for quantifying monopotassium aspartate in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for aspartate separation. Use deuterated internal standards to correct for matrix effects .
- Enzymatic Assays : Couple aspartate oxidase with colorimetric detection for rapid quantification in cell lysates .
- Validation : Ensure linearity (R > 0.99) across expected concentration ranges and assess recovery rates in spiked samples .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the anti-inflammatory mechanisms of aspartate derivatives in mammalian models?
- Methodological Answer :
- In Vivo Models : Use chimeric mice engrafted with human synovial tissue and immunoreconstituted with peripheral blood mononuclear cells (PBMCs). Administer monopotassium aspartate intraperitoneally (e.g., 5 mg/kg) and analyze synovial inflammation via qPCR for cytokine profiles (e.g., TNF-α, IL-6) and histopathology .
- Mechanistic Probes : Combine RNA-seq with metabolomic profiling to identify aspartate-dependent pathways (e.g., TCA cycle modulation) .
Q. How should researchers address discrepancies in reported biological effects of aspartate salts across different experimental systems?
- Methodological Answer :
- Source Analysis : Compare study parameters (e.g., aspartate concentration, exposure duration, cell/tissue specificity). For example, aspartate’s pro-metastatic role in lung cancer (via NMDA receptor activation ) may conflict with anti-inflammatory effects in synovial tissue .
- Unified Framework : Use meta-regression to identify covariates (e.g., pH, co-administered ions) influencing outcomes. Validate hypotheses using isogenic cell lines or CRISPR-edited models .
- Data Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for cross-study comparisons .
Q. What methodological considerations are critical when studying aspartate's role in cancer metastasis using isotopic tracing approaches?
- Methodological Answer :
- Isotope Labeling : Use C-aspartate to track incorporation into biomass (e.g., nucleotides, proteins) via LC-MS. Normalize data to intracellular aspartate pool sizes .
- Microenvironment Mimicry : Culture cancer cells in physiologically relevant aspartate concentrations (e.g., 10–100 µM) and simulate lung-specific conditions (e.g., hypoxia) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
